2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C13H8ClIN2 |
|---|---|
Molekulargewicht |
354.57 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI-Schlüssel |
NPOLGMDNVXEOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is commonly synthesized via:
- Condensation of 2-aminopyridines with α-halocarbonyl compounds (e.g., phenacyl bromides).
- Multicomponent reactions involving 2-aminopyridine, aldehydes, and alkynes.
- Tandem or domino reactions including A3-coupling (aldehyde-amine-alkyne).
- Copper-catalyzed and other metal-catalyzed oxidative couplings.
The condensation of 2-aminopyridines with α-halocarbonyl compounds remains the most popular approach due to its simplicity and efficiency.
Specific Route for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
The preparation of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves:
- Starting materials: 2-aminopyridine or substituted 2-aminopyridines, and appropriately substituted phenacyl bromides or α-haloketones bearing the 3-chlorophenyl and iodine substituents.
- Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been demonstrated to efficiently catalyze the cyclization.
- Solvents: Environmentally friendly solvents like aqueous ethanol (1:1 v/v) are preferred to improve yield and sustainability.
- Reaction conditions: Room temperature or mild heating (~50 °C) for 6 hours, avoiding harsh reflux conditions.
Detailed Research Findings and Optimization
Catalyst and Solvent Optimization
A study by Veer and Singh (2019) demonstrated the use of DBU as a catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines via two-component cyclization of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol at room temperature. The reaction showed high yields (65–94%) and good atom economy (66.25–73.41%).
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DBU | CHCl3 | 6 | 80 | Moderate yield, non-green solvent |
| 2 | DBN | CHCl3 | 6 | 65 | Lower yield |
| 3 | DMAP | CHCl3 | 6 | 63 | Lower yield |
| 4 | DABCO | CHCl3 | 6 | 63 | Lower yield |
| 5 | DBU | Ethanol | 6 | 80 | Improved yield, greener solvent |
| 6 | DBU | Water | 6 | 68 | Moderate yield |
| 7 | DBU | Ethanol/Water (1:1) | 6 | 87 | Highest yield, green solvent |
Table 1: Optimization of catalyst and solvent for 2-arylimidazo[1,2-a]pyridine synthesis
Substrate Scope and Functional Group Tolerance
The protocol tolerates various substituents on the phenacyl bromide, including electron-donating and electron-withdrawing groups, with yields ranging from 72% to 94%. This suggests that 3-chlorophenyl substitution is compatible with this method, likely affording high yields for the target compound.
Green and Scalable Synthesis
Bhutia et al. (2019) reported a domino A3-coupling reaction as an efficient and green synthetic route to imidazo[1,2-a]pyridines using mild heating (50 °C) and avoiding reflux conditions. This method is scalable to gram quantities without loss of yield or increase in reaction time, offering an environmentally sustainable approach.
Proposed Mechanism of Formation
The cyclization involves:
- Nucleophilic attack of the 2-aminopyridine nitrogen on the α-halocarbonyl compound (e.g., phenacyl bromide).
- Formation of an intermediate iminium salt.
- Intramolecular cyclization facilitated by the base catalyst (DBU).
- Aromatization leading to the imidazo[1,2-a]pyridine core.
The aqueous ethanol solvent system enhances solubility and interaction of reactants and intermediates, improving yield and reaction rate.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Catalyst(s) | Solvent(s) | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Two-component cyclization | 2-Aminopyridine + phenacyl bromide | DBU | Aqueous ethanol (1:1) | Room temp, 6 h | 72–94 | High atom economy, green solvent |
| Domino A3-coupling | 2-Aminopyridine + aldehyde + alkyne | Cu catalyst or none | Various, mild heating | 50 °C, 6 h | ~87 | Environmentally sustainable, scalable |
| Multicomponent reactions | 2-Aminopyridine + aldehydes + others | Various bases/catalysts | Mixed solvents | Varied | Moderate to high | Broader substrate scope, complex setup |
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Key Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Aromatic Substituents: The 4-dimethylaminophenyl group in IMPY significantly enhances Aβ binding compared to 3-chlorophenyl or bromophenyl analogs, likely due to electronic effects (e.g., electron-donating NMe$_2$ group) .
- Halogen Effects : Iodine at position 6 is critical for radiolabeling and imaging applications, while chlorine or bromine at position 2 alters lipophilicity and target engagement .
- Functional Groups : Acetamide or pyridinyl substitutions (e.g., in ) may improve solubility but require trade-offs in blood-brain barrier permeability .
Biologische Aktivität
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are known for their pharmacological significance, exhibiting a range of activities such as antiviral, anticancer, anti-inflammatory, and neuroprotective properties. They have been studied extensively for their potential in treating various diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer .
The biological activity of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is primarily attributed to its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes, and their dysregulation is often linked to diseases such as cancer and neurodegeneration. The compound has shown significant inhibition against several kinases:
- DYRK1A : This kinase is involved in various cellular processes and has been implicated in Alzheimer's disease. Inhibition of DYRK1A by 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine could provide therapeutic benefits for neurodegenerative conditions .
- CLK1 : Another important kinase in the context of Alzheimer's disease; inhibition may contribute to the modulation of tau phosphorylation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution at the 6-position of the imidazo[1,2-a]pyridine scaffold significantly affects biological activity. For instance:
- The presence of halogen substituents (like chlorine) enhances inhibitory potency against DYRK1A and CLK1.
- Variations in substituents at other positions also influence the compound's efficacy and selectivity .
Case Studies
Several studies have evaluated the biological activity of imidazo[1,2-a]pyridine derivatives, including 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine:
- Inhibition Studies : A recent study screened a library of compounds against DYRK1A and CLK1. Among these, 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine exhibited significant inhibitory activity with an IC50 value in the low micromolar range .
- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The mechanism was linked to its ability to interfere with kinase signaling pathways critical for tumor growth .
- Neuroprotective Effects : In models simulating Alzheimer's disease pathology, this compound showed potential neuroprotective effects by reducing tau phosphorylation and amyloid-beta aggregation .
Data Summary
The following table summarizes key findings related to the biological activities of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine:
| Biological Activity | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Kinase Inhibition | DYRK1A | Low micromolar | Significant inhibitor in cellular assays |
| Kinase Inhibition | CLK1 | Low micromolar | Potential therapeutic target for AD |
| Anticancer Activity | Various cancer cell lines | Varies | Effective against breast and colon cancer |
| Neuroprotection | Tau phosphorylation | Not specified | Reduces aggregation in AD models |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 2-amino-5-iodopyridine and substituted phenacyl bromides. Optimize yields by:
- Using ultrasonication during purification to enhance precipitate recovery (e.g., sodium bicarbonate washes) .
- Employing copper(II) sulfate pentahydrate as a catalyst for Sonogashira or Huisgen cycloaddition reactions under controlled heating (80°C, 3 hours) .
- Validating purity via HPLC (≥97% purity threshold) and NMR for structural confirmation .
Q. How does the iodine substituent at the 6-position influence the compound’s reactivity?
- Methodological Answer : The iodine atom enhances electrophilicity , enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Key strategies include:
- Using palladium catalysts for aryl-aryl bond formation .
- Performing iodine-directed functionalization under ultrasound-assisted C–H activation with tert-butyl hydroperoxide as an oxidant .
- Monitoring reactivity via HPLC-MS to track intermediate formation .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in light-sensitive containers at -20°C under inert gas (argon/nitrogen) to prevent dehalogenation or oxidation. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structural contradictions in NMR data for this compound be resolved?
- Methodological Answer : Discrepancies in aromatic proton shifts (e.g., 7.5–8.5 ppm) arise from ring current effects in the fused imidazo-pyridine system. Resolve by:
-
Comparing experimental ¹H/¹³C NMR data with computational models (DFT calculations) .
-
Using 2D NMR (COSY, HSQC) to assign coupling patterns (see Table 1) .
Table 1 : Key NMR Peaks for 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Proton Position δ (ppm) Multiplicity Assignment H-3 8.21 Singlet Imidazole H-7 7.85 Doublet Pyridine H-8 7.92 Doublet Pyridine
Q. What experimental designs optimize its application in β-amyloid imaging for Alzheimer’s research?
- Methodological Answer : As a radioiodinated analog (e.g., [¹²⁵I]BrIMPY), optimize:
- In vitro binding assays : Use post-mortem AD brain homogenates with Aβ fibrils (Kd ≤ 10 nM) .
- Biodistribution studies : Administer intravenously in transgenic mice; quantify brain uptake via autoradiography at 2–60 min post-injection .
- In vivo stability : Assess metabolic degradation in plasma (HPLC-MS) to confirm >90% intact compound at 30 min .
Q. How do electronic effects of the 3-chlorophenyl group impact biological target interactions?
- Methodological Answer : The electron-withdrawing Cl group enhances π-stacking with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Validate via:
- Molecular docking simulations (AutoDock Vina) using PDB structures .
- Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .
Data Contradiction Analysis
Q. Why do yields vary in iodination reactions under similar conditions?
- Methodological Answer : Discrepancies arise from:
- Solvent polarity : Polar aprotic solvents (DMF) favor iodination but may increase side reactions .
- Catalyst loading : Excess copper(II) sulfate (≥20 mol%) accelerates degradation .
- Substituent effects : Electron-donating groups on the phenyl ring reduce iodination efficiency by 15–30% .
Q. How to address conflicting reports on its metabolic stability?
- Methodological Answer : Variability stems from species-specific cytochrome P450 isoforms . Resolve by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
